N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a 5-chloro-1-benzothiophene moiety and a trifluoromethyl group attached to a benzamide structure. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chemical Reactions Analysis
N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, it may interact with microbial enzymes, leading to its antimicrobial activity .
Comparison with Similar Compounds
N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide can be compared with other benzothiophene derivatives that exhibit similar biological activities. Some of the similar compounds include:
Tipepidine: A benzothiophene derivative with antitussive and anti-inflammatory properties.
Tiquizium Bromide: A benzothiophene derivative used as an antispasmodic agent.
Dorzolamide: A benzothiophene derivative used as a carbonic anhydrase inhibitor for the treatment of glaucoma.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and biological activities compared to other benzothiophene derivatives .
Properties
CAS No. |
920537-39-9 |
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Molecular Formula |
C18H13ClF3NOS |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H13ClF3NOS/c19-12-5-6-16-14(9-12)11(10-25-16)7-8-23-17(24)13-3-1-2-4-15(13)18(20,21)22/h1-6,9-10H,7-8H2,(H,23,24) |
InChI Key |
JOYDMWPOBSXFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CSC3=C2C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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